5-Methoxy-2-tetralone

Biocatalysis Asymmetric Synthesis Chiral Tetralols

Rotigotine synthesis demands precise regiochemistry; alternative tetralones fail. 5-Methoxy-2-tetralone (CAS 32940-15-1) solves this. • ≥98% ee in baker's yeast bioreduction; exclusive 5-position regioselectivity. • 2.17× yield advantage in MMC-mediated 3-carboxylation vs. unsubstituted analog. • Validated precursor for (S)-1·HCl (99.7% ee) in industrial Rotigotine route. Global shipping from BenchChem.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 32940-15-1
Cat. No. B030793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-tetralone
CAS32940-15-1
Synonyms3,4-Dihydro-5-methoxy-2(1H)-naphthalenone;  2-Oxo-5-methoxy-1,2,3,4-tetrahydronaphthalene;  3,4-Dihydro-5-methoxy-2(1H)-naphthalenone;  5-Methoxy-β-tetralone;  NSC 88880; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(=O)C2
InChIInChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3
InChIKeyMDAIAXRTLTVEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-tetralone: Overview & Synthetic Utility


5-Methoxy-2-tetralone (CAS 32940-15-1), with molecular formula C11H12O2 and molecular weight 176.21 g/mol, is a substituted 2-tetralone featuring a methoxy group at the 5-position of the tetralone ring system . This compound serves as a key pharmaceutical intermediate, most notably in the industrial synthesis of Rotigotine, a non-ergot dopamine receptor agonist approved for Parkinson's disease treatment [1]. The 5-methoxy substitution pattern confers distinct reactivity profiles in regioselective transformations and enzymatic reductions compared to other positional isomers and unsubstituted analogs, making it a non-substitutable building block in specific synthetic routes [2].

Industrial Intermediate

Rotigotine synthetic route ketone intermediate for reductive amination step

Chiral Pool Access

Biocatalytic reduction to enantiomerically enriched 2-tetralols with high reported stereoselectivity

Regioselective Scaffold

5-Methoxy directs electrophilic and cyclization chemistry to the 3- and 5-positions, unlike other positional isomers

5-Methoxy-2-tetralone: Positional Isomer Irreplaceability


Generic substitution with other 2-tetralone analogs (e.g., 6-methoxy-2-tetralone, 8-methoxy-2-tetralone, or unsubstituted 2-tetralone) fails because the position of the methoxy group fundamentally alters regioselectivity in key synthetic transformations and stereochemical outcomes in enzymatic reactions [1]. Specifically, the 5-methoxy substitution directs electrophilic and nucleophilic attack to different ring positions compared to 6- or 8-methoxy isomers, a critical factor in downstream functionalization steps for pharmaceutical synthesis [2]. Furthermore, the substitution pattern dictates the enantioface selectivity in biocatalytic reductions, with 5-methoxy-2-tetralone exhibiting near-perfect enantiomeric excess (≥98% ee) under conditions where other substitution patterns yield substantially lower or even opposite stereoselectivity [3]. Procurement of alternative tetralones for Rotigotine synthesis or chiral tetralol production is therefore chemically invalid without complete route re-engineering.

Regioselectivity divergence

6-Methoxy or 8-methoxy-2-tetralone direct electrophilic attack and cyclization to different ring positions, derailing established synthetic sequences without route re-engineering.

Enantioselectivity mismatch

Baker's yeast reduction of 6- or 7-methoxy isomers yields substantially lower enantiomeric excess or opposite facial selectivity compared to 5-methoxy; chiral tetralol outcomes may not transfer.

5-Methoxy-2-tetralone: Differentiation Evidence


Baker's Yeast Bioreduction Enantioselectivity

In a systematic study of baker's yeast-mediated reduction across multiple 2-tetralone analogs, 5-methoxy-2-tetralone exhibited the highest stereoselectivity among mono-substituted derivatives, achieving ≥98% enantiomeric excess (e.e.) in conversion to the corresponding 2-tetralol [1]. In contrast, 6-methoxy-2-tetralone and 7-methoxy-2-tetralone yielded substantially lower e.e. values under identical conditions, while 5-hydroxy-2-tetralone and unsubstituted 2-tetralone displayed markedly different or opposite enantiofacial selectivity [1].

Bioreduction enantioselectivity
Head-to-head
≥98% ee (5-MeO) vs. substantially lower or opposite selectivity with 6-/7-MeO and 5-OH analogs
Supports stereochemical-control review for chiral tetralol synthesis
Baker's yeast, aqueous buffer, rt, 24-72 h
Biocatalysis Asymmetric Synthesis Chiral Tetralols

Regiospecific Carboxylation at 3-Position

Treatment of 5-methoxy-2-tetralone with magnesium methoxy carbonate (MMC) followed by diazomethane esterification yields exclusive 3-carbomethoxy product with 26% yield, whereas unsubstituted 2-tetralone under identical conditions gives only 12% yield of the corresponding 3-carbomethoxy product [1]. This regiospecific outcome contrasts sharply with 6-methoxy-2-tetralone, which under NaH/dimethyl carbonate conditions undergoes exclusive carbomethoxylation at the 1-position [1].

Carboxylation regioselectivity & yield
Head-to-head
26% yield (exclusive 3‑CO₂Me) with 5‑MeO vs. 12% with unsubstituted tetralone; 6‑MeO gives 1‑CO₂Me
Supports regioselective synthesis evaluation for 3‑carboxy‑5‑methoxytetralin
MMC, then CH₂N₂ esterification
Regioselective Synthesis Carboxylation C-C Bond Formation

Buchner Reaction Regioselectivity vs. 8-Methoxy Isomer

Rhodium acetate-catalyzed decomposition of 1-diazo-4-(2-methoxyphenyl)butan-2-one followed by acidic rearrangement yields 5-methoxy-2-tetralone as the exclusive product, correcting earlier literature that misassigned the product as 8-methoxy-2-tetralone [1]. This structural revision demonstrates that the ortho-methoxy substitution on the phenyl ring directs cyclization specifically to the 5-position of the tetralone framework, not the 8-position [1].

Buchner cyclization outcome
Head-to-head
Exclusive 5‑MeO‑2‑tetralone formation; 8‑MeO isomer not formed, correcting prior misassignment
Validates regiochemical assignment for ortho‑methoxyphenyl diazoketone route
Rh(II) acetate catalysis, rt to reflux
Intramolecular Buchner Reaction Rhodium Catalysis Tetralone Synthesis

Birch Reduction & Reductive Amination Route to Rotigotine Intermediate

In a scalable process for synthesizing (S)-2-amino-5-methoxytetralin hydrochloride (the chiral precursor to Rotigotine), 5-methoxy-2-tetralone is the essential ketone intermediate for reductive amination with aqueous NH3 over Raney Ni under 2.9-3.9 bar H2 at 70-80°C [1]. This step, following Birch reduction of 1,6-dimethoxynaphthalene, produces (±)-2-amino-5-methoxytetralin, which is subsequently resolved with (S)-mandelic acid to yield (S)-1·HCl of 99.7% ee in 29% overall yield [1].

Rotigotine intermediate route
Class‑level
99.7% ee final product (S)‑1·HCl, 29% overall yield via reductive amination/resolution
Reported industrial route context for dopamine agonist intermediate
Na/NH₃ Birch reduction, Raney Ni, 2.9‑3.9 bar H₂, 70‑80°C
Birch Reduction Reductive Amination Rotigotine Synthesis

Reductive Amination with Propylamine Benchmark

In a documented reductive amination procedure, 5-methoxy-2-tetralone (6.0 g, 34.0 mmol) reacts with propylamine (5.5 mL, 68 mmol) in the presence of acetic acid (5.1 mL, 102 mmol) and NaCNBH3 (5.3 g, 85 mmol) to yield 4.63 g of N-propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as the free base, corresponding to a 62% isolated yield . This reproducible protocol provides a validated starting point for synthesizing N-substituted 5-methoxy-2-aminotetralin derivatives.

Reductive amination benchmark
Data to verify
62% isolated yield of N‑propyl‑5‑MeO‑aminotetralin
Documented yield benchmark for alkylamine coupling
NaCNBH₃, AcOH, propylamine; source not publicly available
Reductive Amination NaCNBH3 N-Propyl Tetralinamines

5-Methoxy-2-tetralone: Application Scenarios


Enzymatic Synthesis of Enantiopure 2-Tetralols

Research groups and CROs requiring enantiomerically pure 2-tetralols should select 5-methoxy-2-tetralone as the ketone substrate for baker's yeast-mediated bioreduction, which achieves ≥98% e.e. without chiral auxiliaries or asymmetric catalysts [1]. This near-perfect stereocontrol surpasses that observed for 6-methoxy, 7-methoxy, and 5-hydroxy analogs under identical conditions, making 5-methoxy-2-tetralone the optimal entry point for chiral tetralol synthesis [1].

3-Carboxy-5-methoxytetralin Synthesis via Regioselective Carboxylation

For synthetic routes requiring functionalization at the 3-position of the tetralone ring, 5-methoxy-2-tetralone provides a 2.17-fold yield advantage (26% vs. 12%) over unsubstituted 2-tetralone in MMC-mediated carboxylation [2]. This quantifiable efficiency gain directly translates to reduced raw material costs and higher throughput in multi-step syntheses of 3-carboxy-substituted tetralin derivatives.

Industrial Rotigotine & D2 Agonist Intermediate Synthesis

Pharmaceutical manufacturers producing Rotigotine or related dopamine D2 agonists must source 5-methoxy-2-tetralone as the validated ketone intermediate for reductive amination to (±)-2-amino-5-methoxytetralin [3]. This intermediate, after resolution with (S)-mandelic acid, yields (S)-1·HCl of 99.7% ee, the direct precursor to Rotigotine [3]. Procurement of alternative tetralones would require complete revalidation of the established industrial route.

Buchner Reaction for Ortho-Methoxy Tetralones

Investigators employing intramolecular Buchner reactions of ortho-methoxyphenyl diazoketones should target 5-methoxy-2-tetralone as the exclusive cyclization product, not the 8-methoxy isomer [4]. This regioselectivity, confirmed through structural reinvestigation, eliminates the procurement of 8-methoxy-2-tetralone as a viable alternative and prevents synthetic misassignment.

Application
Selection Property
Validation Focus
Enzymatic chiral tetralol synthesis
Stereochemical control review
Enantiomeric excess reproducibility in yeast reduction
3‑Position regioselective carboxylation
Regioselectivity profile
Carboxylation yield and positional selectivity vs. unsubstituted analog
Rotigotine intermediate synthesis
Route‑specific intermediate fit
Reductive amination yield and final enantiomeric purity
Ortho‑methoxyphenyl Buchner cyclization
Regiochemical outcome
Product identity (5‑ vs. 8‑methoxy isomer)

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